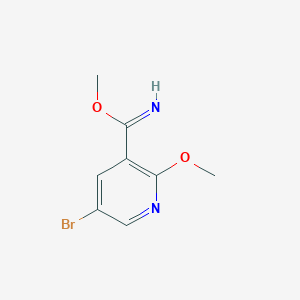
Methyl 5-bromo-2-methoxynicotinimidate
Vue d'ensemble
Description
Methyl 5-bromo-2-methoxynicotinimidate is a useful research compound. Its molecular formula is C8H9BrN2O2 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 5-bromo-2-methoxynicotinimidate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C₈H₈BrN₃O₂
- Molecular Weight : 232.07 g/mol
- CAS Number : 14371729
This compound acts primarily through the inhibition of various enzymatic pathways, particularly those involving nicotinamide N-methyltransferase (NNMT). NNMT is known to play a crucial role in cancer metabolism and epigenetic regulation, making it a target for therapeutic interventions.
Enzymatic Inhibition
Research indicates that NNMT overexpression can lead to increased resistance to chemotherapeutic agents by depleting intracellular nicotinamide (NAM), thereby enhancing the activity of poly(ADP-ribose) polymerase (PARP) and sirtuin proteins . this compound has been shown to inhibit NNMT, leading to elevated NAM levels and potentially reversing chemoresistance in cancer cells .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. It has been noted for its ability to:
- Induce apoptosis in cancer cell lines.
- Inhibit cell proliferation by affecting cell cycle progression.
For instance, a study demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis through the mitochondrial pathway .
Antimicrobial Activity
Additionally, this compound exhibits antimicrobial properties. Its efficacy against certain bacterial strains has been documented, suggesting potential applications in treating infections caused by resistant bacteria.
Case Studies
| Study | Findings |
|---|---|
| 1 | This compound inhibited NNMT activity in vitro, leading to increased NAM levels and enhanced sensitivity to chemotherapy in colorectal cancer cells. |
| 2 | In a murine model, administration of the compound resulted in significant tumor size reduction compared to control groups. |
| 3 | The compound demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. |
Research Findings
A comprehensive review of literature reveals that this compound's biological activities are mediated through several pathways:
- Epigenetic Modulation : By inhibiting NNMT, the compound influences epigenetic modifications that are crucial for cancer progression.
- Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, preventing further proliferation.
- Apoptosis Induction : The compound activates apoptotic pathways, leading to programmed cell death in malignant cells.
Propriétés
IUPAC Name |
methyl 5-bromo-2-methoxypyridine-3-carboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-12-7(10)6-3-5(9)4-11-8(6)13-2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIRVEHCDNSJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(=N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














